Exclusive [3,4-c] Regioisomer with Documented Scaffold Rarity Advantage over [4,3-c] Congeners
The pyridopyridazine scaffold can adopt multiple fusion patterns; the [3,4-c] isomer (target compound) is explicitly described as 'rather rare' in the medicinal chemistry literature, whereas the [4,3-c] isomer has been extensively exploited in antihypertensive (endralazine) and PDE5 inhibitor programs [1]. The commercially available 3-chloro-[4,3-c] isomer (CAS 45882-63-1) represents an alternative scaffold, but its fusion pattern produces different nitrogen-atom vectors. The [3,4-c] scaffold was computationally identified among 22 'heteroaromatic molecules of the future' as an underexplored but synthetically tractable chemotype, conferring novelty advantage in IP-sensitive programs [2].
| Evidence Dimension | Scaffold exploitation level in peer-reviewed medicinal chemistry literature |
|---|---|
| Target Compound Data | [3,4-c] pyridopyridazine: characterized as 'rather rare chemicals'; identified in silico among top 22 underexplored heteroaromatic scaffolds (2022 review) [1] [2] |
| Comparator Or Baseline | [4,3-c] pyridopyridazine: multiple drug development programs including endralazine (antihypertensive), PDE5 inhibitors, and lead-oriented scaffold publications |
| Quantified Difference | Qualitative but strongly documented: the [3,4-c] scaffold has a substantially lower publication and patent footprint than [4,3-c], translating to a wider unexplored chemical space for SAR exploration |
| Conditions | Literature survey and computational enumeration of underexplored heteroaromatic scaffolds |
Why This Matters
Procurement of the [3,4-c] regioisomer provides access to chemical space orthogonal to that of the established [4,3-c] scaffold, potentially enabling novel intellectual property and differentiated biological profiles.
- [1] Price, T.O.A., Emery, F.S., Dehaen, W. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics 2022, 3(4), 28. View Source
- [2] Pitt, W.R. et al. Heteroaromatic molecules of the future (referenced within Price et al. 2022 Organics review). View Source
